molecular formula C16H25IO2Sn B14441357 Stannane, (o-iodobenzoyloxy)tripropyl- CAS No. 73927-94-3

Stannane, (o-iodobenzoyloxy)tripropyl-

Cat. No.: B14441357
CAS No.: 73927-94-3
M. Wt: 495.0 g/mol
InChI Key: LPPISTGAAVWTTK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, (o-iodobenzoyloxy)tripropyl- is an organotin compound with significant applications in organic synthesis. It is characterized by the presence of a tin atom bonded to three propyl groups and an o-iodobenzoyloxy group. This compound is particularly notable for its utility in various chemical reactions, including coupling reactions and radical-mediated processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (o-iodobenzoyloxy)tripropyl- typically involves the reaction of tripropyltin chloride with o-iodobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an ester linkage between the tin atom and the o-iodobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Stannane, (o-iodobenzoyloxy)tripropyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The o-iodobenzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Stannane, (o-iodobenzoyloxy)tripropyl- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions such as the Stille coupling, which forms carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Organotin compounds have been investigated for their potential use in anticancer therapies due to their ability to interact with biological macromolecules.

    Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.

Mechanism of Action

The mechanism of action of Stannane, (o-iodobenzoyloxy)tripropyl- involves its ability to form reactive intermediates, such as radicals or organotin species, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction context. For example, in coupling reactions, the compound may facilitate the formation of carbon-carbon bonds through the generation of organotin intermediates.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Another organotin compound used in radical-mediated reactions.

    Triphenyltin chloride: Used in similar coupling reactions but with different reactivity and selectivity.

    Trimethyltin chloride: A smaller organotin compound with distinct chemical properties.

Uniqueness

Stannane, (o-iodobenzoyloxy)tripropyl- is unique due to the presence of the o-iodobenzoyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective.

Properties

CAS No.

73927-94-3

Molecular Formula

C16H25IO2Sn

Molecular Weight

495.0 g/mol

IUPAC Name

tripropylstannyl 2-iodobenzoate

InChI

InChI=1S/C7H5IO2.3C3H7.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-2;/h1-4H,(H,9,10);3*1,3H2,2H3;/q;;;;+1/p-1

InChI Key

LPPISTGAAVWTTK-UHFFFAOYSA-M

Canonical SMILES

CCC[Sn](CCC)(CCC)OC(=O)C1=CC=CC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.